1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
Description
¹H NMR Analysis
Key proton environments (in CDCl₃, δ ppm):
- Pyrrolidine-dione core :
- 4-Acetylphenyl group :
- 4-Morpholinophenylamino group :
¹³C NMR Analysis
Critical carbon assignments (in CDCl₃, δ ppm):
Infrared (IR) Spectroscopy
Prominent absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- EI-MS (m/z) :
X-ray Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction data for this compound is not directly available in the provided sources. However, structural analogs (e.g., CID 2948741) reveal:
- Pyrrolidine-dione ring : Adopts a planar conformation due to conjugation between the lactam and ketone groups.
- Dihedral angles :
- Hydrogen bonding : N–H···O=C interactions stabilize the amide linkage (distance: 2.02 Å).
Computational models (DFT, B3LYP/6-31G*) predict a bond length of 1.40 Å for the C–N bond in the anilino group, consistent with partial double-bond character due to resonance.
Tautomeric and Conformational Analysis
Tautomerism
The pyrrolidine-2,5-dione core exhibits keto-enol tautomerism, though the diketo form dominates due to aromatic stabilization. Enolization is suppressed by electron-withdrawing substituents (e.g., acetyl group), as confirmed by IR absence of O–H stretches.
Conformational Dynamics
- Pyrrolidine ring puckering : Half-chair conformation with C-3 displaced by 0.3 Å from the plane.
- Morpholine ring : Chair conformation with equatorial N–phenyl group.
- Rotational barriers :
Molecular dynamics simulations (MD, 298 K) indicate that the amino group at C-3 adopts an axial orientation to minimize steric clash with the acetylphenyl group.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15(26)16-2-6-19(7-3-16)25-21(27)14-20(22(25)28)23-17-4-8-18(9-5-17)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONEALXTQGOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step involves the acetylation of an aromatic amine using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Morpholinophenyl Group: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced to the aromatic system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in chemical research.
Biology
1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is under investigation for various biological activities:
- Antimicrobial Activity : Studies indicate potential efficacy against various microbial strains.
- Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Ongoing research is exploring its potential as a therapeutic agent for various diseases. Preliminary studies have indicated that it may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects.
Industry
This compound is also utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique properties make it suitable for various industrial applications.
Case Studies
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Cancer Research : In vitro studies showed that this compound inhibited the growth of certain cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Enzyme Inhibition : Research indicated that it could act as an inhibitor for specific enzymes involved in disease pathways, providing insight into its therapeutic mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Acetylphenyl)-3-((4-pyrrolidinophenyl)amino)pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Biological Activity
1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Research on this compound has focused on its biological activity, particularly its potential as an anticancer agent. This article summarizes findings from various studies, highlighting its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an acetylphenyl group and a morpholinophenyl amino group. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties.
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation through multiple mechanisms:
- Induction of Apoptosis : Studies demonstrate that the compound triggers apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
In Vitro Studies
In vitro studies have employed the MTT assay to evaluate the cytotoxicity of the compound against different cancer cell lines, including:
These results indicate that the compound is particularly effective against breast cancer cells compared to standard chemotherapeutics like doxorubicin.
Study 1: Antiproliferative Effects
A study conducted on a series of pyrrolidine derivatives, including our compound, revealed that it exhibited superior activity against MCF-7 cells when compared to traditional treatments. The study concluded that the incorporation of the morpholine group enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms involved in the antiproliferative activity of this compound. The results indicated that it modulates key signaling pathways related to apoptosis and cell survival, specifically targeting proteins involved in the PI3K/Akt pathway .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications beyond oncology. Its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression, positions it as a candidate for immunotherapy strategies .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of maleic anhydride derivatives with substituted anilines (e.g., 4-morpholinoaniline) under acidic or basic conditions to form the pyrrolidine-2,5-dione ring .
Substituent Introduction :
- The 4-acetylphenyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution using acetyl chloride derivatives.
- The 4-morpholinophenylamino moiety is often incorporated through condensation reactions, as seen in analogous compounds (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones synthesized via ketone-aldehyde condensation in ethanol with NaOH at 200°C ).
Purification : Column chromatography or recrystallization in ethanol/toluene is recommended, with purity confirmed via TLC and NMR .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:
- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., temperature, solvent polarity) .
- Machine Learning : Analyze historical reaction data (e.g., from PubChem) to identify trends in yields or side-product formation for morpholinophenyl-containing analogs .
- In Silico Screening : Evaluate substituent effects on reaction kinetics using software like Gaussian or ORCA .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., morpholino group protons at δ 3.6–3.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry, as demonstrated for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (R-factor = 0.034) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₂H₂₃N₃O₄ expected m/z ~401.16) .
Advanced: How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Assay Standardization : Replicate enzyme inhibition studies (e.g., aromatase IC50 assays) using identical protocols (substrate concentration, pH) to minimize variability .
- Control Experiments : Include positive controls (e.g., aminoglutethimide for aromatase) and validate cell viability assays (MTT/WST-1) to distinguish enzyme-specific effects from cytotoxicity .
- Meta-Analysis : Compare data across studies (e.g., IC50 values from PubChem vs. journal reports) and apply statistical tools (ANOVA) to identify outliers .
Basic: What structural features influence its reactivity and bioactivity?
Answer:
- Pyrrolidine-2,5-dione Core : Electron-deficient carbonyl groups enable nucleophilic attacks, facilitating derivatization .
- 4-Morpholinophenylamino Group : Enhances solubility and modulates enzyme binding via hydrogen bonding (e.g., interactions with aromatase’s heme center) .
- 4-Acetylphenyl Substituent : The acetyl group’s electron-withdrawing effect stabilizes intermediates during electrophilic substitution .
Advanced: How to design experiments assessing its enzyme inhibition potential?
Answer:
Target Selection : Prioritize enzymes structurally similar to those inhibited by analogs (e.g., aromatase, IC50 = 23.8 µM for a related pyrrolidine-dione) .
Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., PDB: 3EQM for aromatase) .
Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .
Advanced: What strategies mitigate decomposition during synthesis or storage?
Answer:
- Stability Studies : Monitor degradation via HPLC under varying conditions (pH 2–12, 25–60°C) to identify labile groups .
- Protective Groups : Temporarily protect the morpholino nitrogen with Boc groups during acidic/basic reactions .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the pyrrolidine-dione core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
